N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide
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Description
N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide is a useful research compound. Its molecular formula is C18H16ClN3O4S and its molecular weight is 405.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridine-based molecules, have been found to interact with a diverse range of targets in the body .
Mode of Action
Pyridine-based molecules are known to interact with their targets through various mechanisms, including hydrogen bond interactions . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Pyridine-based molecules have been found to be involved in numerous oxidation–reduction processes . These processes can have downstream effects on various cellular functions and metabolic pathways.
Pharmacokinetics
The compound’s molecular weight (25613) suggests that it may have favorable absorption and distribution properties
Result of Action
Compounds with similar structures have shown promising anti-proliferative activity against several cancer cell lines , suggesting potential therapeutic applications in oncology.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water has been noted to promote the crystallization of similar compounds , which could potentially affect the compound’s stability and bioavailability. Other factors, such as pH and temperature, could also influence the compound’s action and efficacy.
Properties
IUPAC Name |
5-N-(4-chlorophenyl)-4-hydroxy-2-N,2-N,3-trimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-8-11-13(23)12(15(24)20-10-6-4-9(19)5-7-10)16(25)21-17(11)27-14(8)18(26)22(2)3/h4-7H,1-3H3,(H,20,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZKLQJXNVGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)Cl)O)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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